4-Bromo-2-fluoro-5-methoxypyridine
Overview
Description
4-Bromo-2-fluoro-5-methoxypyridine is an organic compound belonging to the class of pyridine derivatives. It is a yellowish crystalline powder with the molecular formula C6H5BrFNO
Mechanism of Action
Target of Action
It is known that this compound can be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The 4-Bromo-2-fluoro-5-methoxypyridine interacts with its targets through a process known as transmetalation, which is a key step in Suzuki–Miyaura coupling reactions . In this process, the this compound, acting as an organoboron reagent, transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various biologically active compounds.
Result of Action
It is known that the compound can participate in suzuki–miyaura coupling reactions , leading to the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . The reaction conditions, such as temperature and the presence of a palladium catalyst, can also affect the compound’s participation in Suzuki–Miyaura coupling reactions .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-fluoro-5-methoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in cellular responses to stress and inflammation . The interaction with p38α MAPK can modulate the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with p38α MAPK can lead to changes in the expression of genes involved in inflammation and stress responses . Additionally, it can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways. These effects highlight the compound’s potential in modulating cellular functions and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of p38α MAPK, inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating the cellular response to stress and inflammation. The compound’s ability to inhibit p38α MAPK highlights its potential as a therapeutic agent for conditions involving excessive inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard storage conditions (2-8°C) . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies are necessary to understand the compound’s temporal effects and its potential for long-term use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating p38α MAPK activity . At higher doses, it may cause toxic or adverse effects. Studies have shown that excessive inhibition of p38α MAPK can lead to unintended consequences, such as impaired immune responses . Therefore, determining the optimal dosage is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s interaction with p38α MAPK is a key aspect of its metabolic pathway . Additionally, it may affect metabolic flux and metabolite levels, influencing cellular metabolism. Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the bromination of 2-fluoro-5-methoxypyridine using bromine in an organic solvent . The reaction is usually carried out under controlled temperature and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound’s high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reaction.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-2-fluoro-5-methoxypyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Medicine: The compound is explored for its potential in drug discovery and development.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-fluoro-5-methoxypyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a versatile intermediate for various chemical transformations and syntheses of complex organic compounds .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQXSGQTEIZDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855914 | |
Record name | 4-Bromo-2-fluoro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227564-33-1 | |
Record name | 4-Bromo-2-fluoro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.